molecular formula C6H7ClN2 B1142981 (6-Chloropyridin-2-yl)methanamine CAS No. 188637-75-4

(6-Chloropyridin-2-yl)methanamine

Cat. No.: B1142981
CAS No.: 188637-75-4
M. Wt: 142.588
InChI Key:
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Description

(6-Chloropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, where a chlorine atom is substituted at the 6th position and a methanamine group is attached to the 2nd position of the pyridine ring.

Biochemical Analysis

Cellular Effects

(6-Chloropyridin-2-yl)methanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and migration of certain cancer cells, such as PC-9 and HCC-LM3 cells . This compound’s impact on cellular functions highlights its potential in cancer research and treatment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the threshold effects and optimal dosages to minimize toxicity while maximizing therapeutic benefits .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-2-yl)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method is the reaction of 2-chloropyridine with formaldehyde and ammonia, which yields this compound . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amine derivatives, and N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(6-Chloropyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloropyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloropyridin-2-yl)methanamine is unique due to the presence of the chlorine atom at the 6th position, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

(6-chloropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXAPCZSRSQZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188637-75-4
Record name (6-chloropyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 3.3 g portion of Raney nickel was suspended in 30 ml of ethanol, and the suspension was mixed with 1.42 g of 2-cyano-6-chloropyridine and 10 ml of 28% aqueous ammonia and stirred at room temperature for 4 hours in a stream of hydrogen. The reaction mixture was filtered through celite and the filtrate was concentrated to obtain 1.38 g of the title compound as a mixture.
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Synthesis routes and methods II

Procedure details

A 1M solution of lithium aluminium hydride in THF (2.88 ml, 2.88 mmol) was added dropwise to a solution of 6-chloro-2-cyanopyridine (532 mg, 3.84 mmol) in THF (10 ml) at −5° C. under an atmosphere of nitrogen. The mixture was stirred at −5° C. for two hours and the reaction quenched by careful, sequential addition of water (0.1 ml), 15% aqueous sodium hydroxide solution (0.1 ml) and then water (0.3 ml). The mixture was stirred for one hour at 0° C., the insolubles removed by filtration and the filter pad washed thoroughly with methanol. The resulting solution was evaporated and the residue purified by column chromatography on silica gel eluting with DCM/methanol/ammonia (95:5:0 increasing in polarity to 90:10:1) to give the title compound. (215 mg, 40%) as an oil. NMR (DMSO): 2.10 (br s, 2H), 3.75 (s, 2H), 7.30 (d, 1H), 7.55 (d, 1H), 7.80 (t, 1H).
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